Azul de leucoberbelina I

Descripción general

Descripción

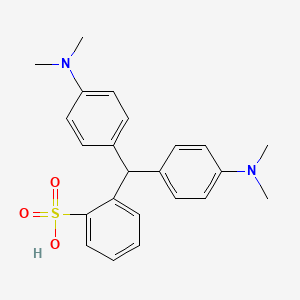

Leucoberbelin blue I is a useful research compound. Its molecular formula is C23H26N2O3S and its molecular weight is 410.5 g/mol. The purity is usually 95%.

The exact mass of the compound Leucoberbelin blue I is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Leucoberbelin blue I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leucoberbelin blue I including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química analítica: Reactivo colorimétrico

LBB se utiliza ampliamente como reactivo colorimétrico debido a su capacidad de formar un complejo coloreado tras la oxidación, que está relacionado estequiométricamente con el estado de oxidación del reactivo . Esta propiedad lo hace valioso para:

- Estudios cinéticos: Los ensayos de LBB se emplean para estudiar la cinética de formación de óxidos de manganeso (II), proporcionando información sobre las velocidades de reacción y los mecanismos .

Ciencias ambientales: Determinación del estado de oxidación del manganeso

En ciencias ambientales, LBB desempeña un papel crucial en la determinación del estado de oxidación promedio (AOS) de los óxidos de manganeso, lo que es significativo para comprender su reactividad hacia los metales traza y los contaminantes orgánicos . Sus aplicaciones incluyen:

- Estudios de interacción con contaminantes: El Mn AOS afecta la forma en que los óxidos de manganeso interactúan con varios contaminantes, influyendo en los procesos de sorción, catálisis y oxidación .

Investigación médica: Detección de interacciones receptor-ligando

En la investigación médica, LBB se utiliza en la técnica de transferencia de energía de resonancia por extinción de fluorescencia resuelta en el tiempo (QRET) para detectar interacciones receptor-ligando . Esta aplicación es vital para:

Procesos industriales: Fabricación de ensayos diagnósticos

Las propiedades de LBB se aprovechan en la fabricación de ensayos diagnósticos, donde sirve como componente clave debido a su:

- Estabilidad: LBB proporciona resultados consistentes a lo largo del tiempo, lo que lo hace confiable para la producción a escala industrial .

Biotecnología: Ensayos de oxidación

En biotecnología, LBB se utiliza para detectar especies de manganeso oxidadas en ensayos de oxidación de Mn (II), lo cual es esencial para:

- Investigación de la interacción microbiana: El compuesto ayuda a estudiar cómo los microbios facilitan la oxidación del manganeso, lo cual es importante para los procesos de biorremediación .

Ciencia de los materiales: Investigación de materiales de electrodos

Por último, en la ciencia de los materiales, LBB participa en la investigación de materiales de electrodos. Su función incluye:

Mecanismo De Acción

Mode of Action

LBB, a synthetic triphenyl compound, is colorless in its reduced state. It can be easily oxidized to a blue compound by the high-valent Mn in Mn oxides . This oxidation forms a colored complex that is stoichiometrically related to the oxidation state of the reagent .

Biochemical Pathways

The interaction of LBB with high-valent Mn in Mn oxides affects the average oxidation state (Mn AOS) of these oxides . The Mn AOS can influence the sorption capacities of metal ions by vacancy sites and particularly affect the mechanism of redox reactions and the topological transformation of manganese oxide minerals .

Result of Action

The oxidation of LBB by high-valent Mn results in a color change from colorless to blue . This color change is used in various applications, such as the time-resolved fluorescence QRET technique for receptor-ligand interaction screening , and in the detection of oxidized manganese species in Mn (II) oxidation assays .

Action Environment

The action of LBB is influenced by environmental factors such as the presence of Mn oxides and the oxidation state of the environment. The effectiveness of LBB as a colorimetric reagent is dependent on the presence of high-valent Mn in Mn oxides . Furthermore, the stability of LBB and its resulting color change may be affected by the redox state of the environment .

Análisis Bioquímico

Biochemical Properties

Leucoberbelin blue I plays a significant role in biochemical reactions, particularly in the detection and quantification of manganese oxides. It interacts with high-valent manganese species, forming a colored complex that is stoichiometrically related to the oxidation state of the reagent . This interaction is crucial for determining the kinetics of manganese oxide formation and the average oxidation state of manganese oxides . The compound is also used as a quencher in time-resolved fluorescence techniques for receptor-ligand interaction screening .

Cellular Effects

Leucoberbelin blue I influences various cellular processes, particularly in the context of manganese oxidation. It has been used to study the effects of manganese oxides on cell signaling pathways and gene expression . The compound’s ability to form colored complexes with manganese oxides allows researchers to monitor changes in cellular metabolism and the production of reactive oxygen species . Additionally, leucoberbelin blue I has been employed in receptor-ligand interaction screening, providing insights into cellular signaling mechanisms .

Molecular Mechanism

The molecular mechanism of leucoberbelin blue I involves its oxidation to form a colored complex with high-valent manganese species . This process is stoichiometrically related to the oxidation state of the reagent, allowing for precise quantification of manganese oxides . The compound’s interaction with manganese species involves binding to the metal ions and facilitating their oxidation, which can be monitored through colorimetric changes . This mechanism is essential for understanding the kinetics of manganese oxide formation and the role of manganese in various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leucoberbelin blue I can change over time due to its stability and degradation properties. The compound is stable at room temperature, but its effectiveness in forming colored complexes may decrease over extended periods . Long-term studies have shown that leucoberbelin blue I can maintain its colorimetric properties for several months, making it suitable for prolonged experiments . Researchers should consider potential degradation and ensure proper storage conditions to maintain its efficacy .

Dosage Effects in Animal Models

The effects of leucoberbelin blue I in animal models vary with different dosages. At low doses, the compound effectively indicates the presence of manganese oxides without causing significant adverse effects . At higher doses, leucoberbelin blue I may exhibit toxic effects, particularly due to its interaction with manganese species . Researchers should carefully determine the appropriate dosage to avoid potential toxicity while ensuring accurate biochemical analysis .

Metabolic Pathways

Leucoberbelin blue I is involved in metabolic pathways related to manganese oxidation. It interacts with enzymes and cofactors that facilitate the oxidation of manganese species, leading to the formation of colored complexes . This interaction is crucial for understanding the metabolic flux and the role of manganese in cellular processes . The compound’s ability to indicate the oxidation state of manganese makes it a valuable tool for studying metabolic pathways involving this metal .

Transport and Distribution

Within cells and tissues, leucoberbelin blue I is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its ability to form colored complexes with manganese oxides . Understanding the transport and distribution of leucoberbelin blue I is essential for optimizing its use in biochemical assays and ensuring accurate results .

Subcellular Localization

Leucoberbelin blue I’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization affects the compound’s activity and function, particularly in the context of manganese oxidation . Researchers should consider the subcellular distribution of leucoberbelin blue I when designing experiments to ensure accurate and reliable results .

Propiedades

IUPAC Name |

2-[bis[4-(dimethylamino)phenyl]methyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-24(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)25(3)4)21-7-5-6-8-22(21)29(26,27)28/h5-16,23H,1-4H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKLFIWDQVFMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328670 | |

| Record name | Leucoberbelin blue I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52748-86-4 | |

| Record name | Leucoberbelin blue I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leucoberbelin blue I | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.